2'-Hydroxypropiophenone

Description

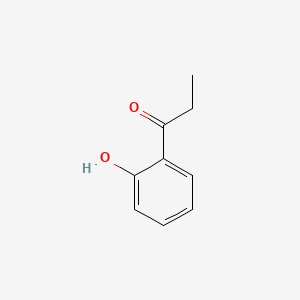

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUWXMIHHIVXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209868 | |

| Record name | 2'-Hydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-99-1 | |

| Record name | 2′-Hydroxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxypropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGH9CA1BFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 2'-Hydroxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxypropiophenone, also known as 1-(2-hydroxyphenyl)propan-1-one, is an aromatic ketone that serves as a versatile and crucial intermediate in organic synthesis.[1] Its unique structure, featuring a hydroxyl group ortho to a propionyl group on a benzene (B151609) ring, imparts specific reactivity that is leveraged in the synthesis of a variety of more complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and applications of this compound, with a focus on its role in pharmaceutical development.

Physical and Chemical Properties

This compound is typically a clear, colorless to pale yellow or brown liquid.[2][3] It is insoluble in water but soluble in many organic solvents.[4]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear brown liquid | [3][4] |

| Melting Point | 20-22 °C | [4] |

| Boiling Point | 229-230 °C at 760 mmHg | [2][4] |

| 115 °C at 15 mmHg | [5][6][7] | |

| Density | 1.106 g/cm³ at 17 °C | [4] |

| 1.094 g/mL at 25 °C | [5][6][7] | |

| Refractive Index (n20/D) | 1.548 - 1.550 | [2][5] |

| Solubility | Insoluble in water | [4] |

| Vapor Pressure | 0.05 mmHg at 25 °C | [4] |

| pKa | 8.33 | [4] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 610-99-1 | [1][4] |

| Molecular Formula | C₉H₁₀O₂ | [1][4] |

| Molecular Weight | 150.17 g/mol | [1][4] |

| IUPAC Name | 1-(2-hydroxyphenyl)propan-1-one | [1] |

| Synonyms | 2-Propionylphenol, o-Hydroxypropiophenone, Ethyl 2-hydroxyphenyl ketone | [1][4] |

| InChI | InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3 | [1] |

| SMILES | CCC(=O)C1=CC=CC=C1O | [1] |

Spectral Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectral Data for this compound

| Technique | Key Features and Observations | Reference |

| ¹H NMR | Spectra available for review. | [2][5] |

| ¹³C NMR | Spectra available for review. | [3] |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for the hydroxyl and carbonyl groups. | [1][8] |

| Mass Spectrometry (MS) | GC-MS data indicates a top peak at m/z 121. | [1] |

Synthesis of this compound

The most common methods for the synthesis of this compound are the Fries rearrangement of phenyl propionate (B1217596) and the Friedel-Crafts acylation of phenol (B47542).

Experimental Protocol 1: Synthesis via Fries Rearrangement

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. This reaction is ortho, para-selective, and the reaction conditions can be tuned to favor the desired isomer.

Materials:

-

Phenyl propionate

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or Nitrobenzene (as solvent)

-

Hydrochloric acid (HCl) for workup

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenyl propionate in the chosen solvent (e.g., carbon disulfide).

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, followed by heating under reflux for 2-3 hours.

-

After the reflux period, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Caption: Workflow for the Synthesis of this compound via Fries Rearrangement.

Experimental Protocol 2: Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Materials:

-

Phenol

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent

-

Hydrochloric acid (HCl) for workup

-

Sodium bicarbonate solution for neutralization

-

Anhydrous magnesium sulfate for drying

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add propionyl chloride to the stirred suspension.

-

After the formation of the acylium ion complex, add a solution of phenol in dichloromethane dropwise.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified time.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield the crude product.

-

Purify the product by vacuum distillation.

Caption: Workflow for the Synthesis of this compound via Friedel-Crafts Acylation.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.

Stereoselective Synthesis of Vicinal Diols

A primary application of this compound is in the stereoselective synthesis of vicinal diols, such as 1-phenylpropane-1,2-diol (B147034). These chiral diols are essential components in the synthesis of a range of active pharmaceutical ingredients (APIs), where the specific stereochemistry is critical for biological activity.

Experimental Protocol 3: Stereoselective Reduction to 1-phenylpropane-1,2-diol

This protocol outlines a general enzymatic approach for the stereoselective reduction of this compound.

Materials:

-

(S)-2-Hydroxypropiophenone

-

Alcohol dehydrogenase (e.g., from Lactobacillus brevis)

-

NADH or a cofactor regeneration system (e.g., formate (B1220265) dehydrogenase and formate)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, magnesium sulfate, and thiamine diphosphate.

-

Add (S)-2-Hydroxypropiophenone to the buffered solution.

-

If using a cofactor regeneration system, add the necessary components (e.g., formate dehydrogenase and sodium formate).

-

Initiate the reaction by adding the alcohol dehydrogenase and NADH.

-

Incubate the reaction at a controlled temperature (e.g., 25 °C) with gentle agitation.

-

Monitor the progress of the reaction by techniques such as HPLC or GC to determine the conversion of the starting material and the formation of the diol product.

-

Upon completion, stop the reaction and extract the product with a suitable organic solvent.

-

Dry the organic extract and remove the solvent.

-

Purify the 1-phenylpropane-1,2-diol product, for example, by column chromatography.

Photoinitiator in UV-Curing

This compound and its derivatives can also function as photoinitiators in UV-curable coatings and inks.[9] Upon exposure to UV light, these molecules can generate reactive species that initiate polymerization.

Caption: Key Applications of this compound.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory tract.[1][4] It is important to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of fire, use water spray, dry chemical, carbon dioxide, or an appropriate foam as extinguishing media.[4]

Conclusion

This compound is a chemical intermediate with significant utility in both academic research and industrial applications, particularly in the pharmaceutical sector. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable precursor for the synthesis of chiral molecules and other complex organic structures. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. This compound(610-99-1) 1H NMR [m.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. This compound | 610-99-1 [chemicalbook.com]

- 8. ortho-Hydroxypropiophenone [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

2'-Hydroxypropiophenone molecular structure and formula

An In-depth Technical Guide to 2'-Hydroxypropiophenone: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile ketone with significant applications in organic synthesis and drug development. This document details its molecular structure, chemical formula, and physical properties, and includes detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

This compound, also known as 1-(2-hydroxyphenyl)propan-1-one, is an aromatic organic compound.[1][2] Its structure consists of a propiophenone (B1677668) core substituted with a hydroxyl group at the ortho position of the phenyl ring.[3] This strategic placement of the hydroxyl group imparts unique reactivity to the molecule, making it a valuable intermediate in various chemical syntheses.[1][3]

The chemical formula for this compound is C₉H₁₀O₂ .[4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-hydroxyphenyl)propan-1-one[1] |

| CAS Number | 610-99-1[1] |

| Molecular Weight | 150.17 g/mol [1] |

| InChI | InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3[4] |

| InChIKey | KDUWXMIHHIVXER-UHFFFAOYSA-N[5] |

| SMILES | CCC(=O)C1=CC=CC=C1O[5] |

Physicochemical Properties

This compound is typically a clear brown or pale yellow oily liquid at room temperature.[3] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear brown to pale yellow liquid[3] |

| Boiling Point | 115 °C at 15 mmHg[3] |

| Density | 1.094 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.548[3] |

| Solubility | Moderately soluble in organic solvents.[5] |

Synthesis

The primary method for synthesizing this compound is the Fries rearrangement of phenyl propionate (B1217596).[6] This reaction involves the migration of the propionyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[6] The reaction is selective for the ortho and para positions, with the ratio of the products being influenced by reaction conditions such as temperature.[7]

Experimental Protocol: Synthesis of this compound via Fries Rearrangement

This protocol is adapted from general procedures for the Fries rearrangement.[7][8]

Materials:

-

Phenyl propionate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitromethane (solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate) for drying

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)

-

Heating mantle and stirrer

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl propionate in nitromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride to the stirred solution. An exothermic reaction may occur, so maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture under reflux for a specified time (typically several hours, optimization may be required). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

Experimental Protocol:

-

Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.[9]

-

Process the spectrum to obtain chemical shifts (δ), integration values, and coupling constants (J).

Expected ¹H NMR Data: The spectrum will show characteristic signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[10]

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

-

Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).[11]

Expected IR Data: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), aromatic C-H stretches, and C-C bonds within the aromatic ring.

Mass Spectrometry (MS)

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a suitable method, such as electron ionization (EI).

-

Analyze the resulting fragments to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.[12]

Expected MS Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (150.17 g/mol ), along with other fragment ions that can help confirm the structure.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals for aromatic, ethyl, and hydroxyl protons[4] |

| IR | O-H stretch, C=O stretch, aromatic C-H and C=C stretches[11] |

| Mass Spec | Molecular ion peak (m/z = 150) and characteristic fragmentation pattern |

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.[2] Its primary application lies in the stereoselective synthesis of vicinal diols, such as 1-phenylpropane-1,2-diol.[2] These chiral diols are crucial intermediates in the preparation of a variety of active pharmaceutical ingredients (APIs), where the specific stereochemistry is often essential for therapeutic efficacy and safety.[2] The presence of both a hydroxyl and a ketone functional group allows for a range of chemical transformations, making it a versatile precursor in medicinal chemistry.[2]

Logical Relationship of Key Characteristics

The following diagram illustrates the interconnectedness of the key properties and applications of this compound.

References

- 1. This compound | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2 -Hydroxypropiophenone 97 610-99-1 [sigmaaldrich.com]

- 4. This compound(610-99-1) 1H NMR [m.chemicalbook.com]

- 5. CAS 610-99-1: 2′-Hydroxypropiophenone | CymitQuimica [cymitquimica.com]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. ajchem-a.com [ajchem-a.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. m.youtube.com [m.youtube.com]

- 11. ortho-Hydroxypropiophenone [webbook.nist.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Solubility of 2'-Hydroxypropiophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2'-Hydroxypropiophenone in organic solvents. Extensive research indicates a lack of specific quantitative solubility data in publicly available literature. However, qualitative descriptions of its solubility are available and can provide initial guidance. For precise quantitative analysis, a detailed experimental protocol is outlined below, enabling researchers to determine the solubility in their solvents of interest.

Qualitative Solubility Data

The solubility of this compound has been described in several sources, providing a general understanding of its behavior in different organic solvents. This information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

| General Organic Solvents | Moderate Solubility |

It is important to note that "slightly" and "moderate" are not standardized terms and the actual solubility can vary. For comparative purposes, a related compound, 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, is reported to be soluble in ethanol, DMSO, and dimethyl formamide (B127407) at approximately 30 mg/mL.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method with UV-Vis spectrophotometric quantification, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm or smaller, solvent-compatible)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure

2.2.1. Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined. An R² value > 0.99 is generally considered acceptable.

2.2.2. Sample Preparation and Equilibration (Shake-Flask Method)

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath on an orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the optimal equilibration time.

2.2.3. Sample Analysis

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

If necessary, dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted (or undiluted) sample using the UV-Vis spectrophotometer at the predetermined λmax.

2.2.4. Data Calculation

-

Using the equation from the calibration curve, calculate the concentration of this compound in the (diluted) sample from its absorbance.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

An In-depth Technical Guide on the Photochemical Properties of 2'-Hydroxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxypropiophenone is an aromatic ketone of significant interest in photochemistry and polymer science, primarily for its role as a Type I photoinitiator. Upon absorption of ultraviolet radiation, it undergoes a characteristic Norrish Type I cleavage, generating reactive free radicals that can initiate polymerization reactions. This technical guide provides a comprehensive overview of the photochemical properties of this compound, including its spectral characteristics, photophysical processes, and the mechanism of its photoreactivity. Detailed experimental protocols for the characterization of its photochemical behavior are also presented to facilitate further research and application in areas such as UV-curable coatings, inks, and advanced materials synthesis.

Introduction

This compound, also known as ethyl 2-hydroxyphenyl ketone, is a valued compound in organic synthesis and polymer chemistry.[1] Its molecular structure, featuring a carbonyl group and a hydroxyl group on the phenyl ring, gives it distinct photochemical properties.[1] The primary application of this compound lies in its function as a photoinitiator for UV-curing technologies, where it facilitates the rapid polymerization of coatings, inks, and adhesives upon exposure to ultraviolet light. This guide delves into the fundamental photochemical processes that govern its utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 610-99-1 | |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | |

| Appearance | Clear brown to very pale yellow liquid/oil | [2][3] |

| Melting Point | 20-22 °C | [4] |

| Boiling Point | 115 °C at 15 mmHg | |

| Density | 1.094 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.548 |

Photochemical Properties

The photochemical behavior of this compound is dictated by its electronic structure and the transitions that occur upon absorption of light.

UV-Vis Absorption Spectroscopy

Fluorescence Spectroscopy

2'-Hydroxy-2-methylpropiophenone, a related compound, exhibits fluorescence in the visible range with a maximum emission peak at approximately 350 nm when excited by UV light.[1] It is plausible that this compound exhibits similar fluorescent properties, though specific data is not available in the searched results.

Photoreactivity and Quantum Yield

The primary photochemical reaction of this compound is the Norrish Type I cleavage.[2] This process involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent ethyl group upon excitation by UV light.[1][7] This cleavage results in the formation of two highly reactive free radicals: a 2-hydroxybenzoyl radical and an ethyl radical.[7]

The efficiency of this photoreaction is quantified by the photolysis quantum yield (Φ), which represents the number of molecules undergoing the reaction per photon absorbed. While a specific quantum yield for the photolysis of this compound has not been found in the literature, it is known to be an efficient photoinitiator, suggesting a relatively high quantum yield for the Norrish Type I cleavage.[2]

Mechanism of Photoreactivity: Norrish Type I Cleavage

The Norrish Type I reaction is a fundamental photochemical process for ketones and aldehydes.[7] The mechanism for this compound can be described as follows:

-

Photoexcitation: The carbonyl group of this compound absorbs a photon of UV light, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π*) orbital, resulting in an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state (T₁).

-

α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the α-carbon-carbon bond, generating a 2-hydroxybenzoyl radical and an ethyl radical.[7]

These generated free radicals are highly reactive and can initiate a variety of subsequent reactions, most notably the polymerization of monomers in UV-curable systems.[7]

Caption: Norrish Type I cleavage of this compound.

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum of this compound and identify its absorption maxima (λmax).

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., methanol, acetonitrile)[8]

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution.

-

Record the UV-Vis absorption spectrum of the solvent (as a blank) and each of the diluted solutions over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the molar extinction coefficient (ε) is to be determined, plot absorbance at λmax versus concentration. According to the Beer-Lambert law, the slope of the resulting line will be equal to ε (in L mol⁻¹ cm⁻¹).

Caption: Workflow for UV-Vis absorption spectroscopy.

Determination of Photolysis Quantum Yield

Objective: To quantify the efficiency of the photochemical decomposition of this compound.

Materials:

-

This compound

-

Spectrophotometric grade solvent

-

Photoreactor equipped with a monochromatic light source (e.g., a laser or a lamp with a filter) of a known intensity (I₀)

-

UV-Vis spectrophotometer

-

Actinometer (a chemical system with a known quantum yield, e.g., ferrioxalate)

Procedure:

-

Prepare a solution of this compound of a known concentration in the chosen solvent.

-

Place the solution in the photoreactor and irradiate it with the monochromatic light source for a specific period.

-

Monitor the decrease in the concentration of this compound over time using UV-Vis spectroscopy by measuring the absorbance at its λmax.

-

Separately, or concurrently, irradiate the actinometer solution under the identical experimental conditions to determine the photon flux of the light source.

-

The quantum yield (Φ) can be calculated using the following formula: Φ = (moles of reactant consumed) / (moles of photons absorbed)

Caption: Workflow for determining photolysis quantum yield.

Conclusion

This compound is a photochemically active compound with significant applications as a photoinitiator. Its primary photochemical pathway, the Norrish Type I cleavage, leads to the efficient generation of free radicals, which are crucial for initiating polymerization processes. While there is a general understanding of its photochemical behavior, this guide highlights the need for more specific quantitative data, such as absorption coefficients and quantum yields in various solvents, to fully characterize and optimize its applications. The provided experimental protocols offer a framework for researchers to obtain this valuable data and further explore the rich photochemistry of this versatile molecule.

References

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. 2-Hydroxy-2-methylpropiophenone: properties and applications_Chemicalbook [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound(610-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. app.studyraid.com [app.studyraid.com]

- 6. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Theoretical Investigation of 2'-Hydroxypropiophenone Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxypropiophenone is a valuable chemical intermediate and photoinitiator. Its reactivity is governed by complex reaction mechanisms, primarily keto-enol tautomerism and excited-state intramolecular proton transfer (ESIPT). A thorough understanding of these pathways is crucial for optimizing its applications and for the rational design of novel derivatives with tailored properties. This technical guide provides an in-depth theoretical investigation of the core reaction mechanisms of this compound. Due to the limited availability of specific quantitative computational studies on this compound, this guide leverages data from closely related analogous compounds to provide a scientifically grounded overview of its expected behavior. This document summarizes key thermodynamic and kinetic parameters, details common computational methodologies, and visualizes the reaction pathways.

Introduction

This compound (2-HPP) is an aromatic ketone with a hydroxyl group positioned ortho to the propiophenone (B1677668) moiety.[1][2] This specific arrangement facilitates intramolecular hydrogen bonding, which is a key structural feature influencing its chemical behavior. The primary reaction mechanisms of interest are keto-enol tautomerism and excited-state intramolecular proton transfer (ESIPT). These processes involve the transfer of a proton between the hydroxyl group (enol form) and the carbonyl oxygen (keto form), leading to distinct chemical species with different properties and reactivity.[3][4] Understanding the energetic landscape of these transformations is critical for applications ranging from organic synthesis to the development of photostable materials and novel therapeutic agents.

Core Reaction Mechanisms

Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a carbonyl compound (the keto form) and its corresponding enol isomer.[3] For this compound, the intramolecular hydrogen bond plays a significant role in the stability of both tautomers. The equilibrium can be influenced by factors such as solvent polarity and temperature.

The keto form is generally the more stable tautomer for simple carbonyl compounds. However, for o-hydroxyaromatic ketones, the enol form can be stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by resonance effects.

Excited-State Intramolecular Proton Transfer (ESIPT)

Upon absorption of light, this compound can be promoted to an electronically excited state. In this state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased, facilitating a rapid intramolecular proton transfer.[5] This process, known as ESIPT, leads to the formation of an excited-state keto tautomer, which can then relax to the ground state via radiative (fluorescence) or non-radiative pathways. The ESIPT phenomenon is responsible for the characteristic large Stokes shift observed in the fluorescence spectra of many o-hydroxyaromatic compounds.

Data Presentation: Insights from Analogous Systems

While specific computational data for this compound is scarce in the reviewed literature, studies on analogous molecules such as 2'-hydroxyacetophenone (B8834) and other o-hydroxyaromatic ketones provide valuable quantitative insights. The following tables summarize representative theoretical data for these related systems, which can be used to estimate the energetic parameters for this compound.

Table 1: Calculated Relative Energies of Keto-Enol Tautomers for Analogous o-Hydroxyaromatic Ketones

| Compound | Method | Basis Set | ΔE (Keto - Enol) (kcal/mol) | Solvent |

| 2'-Hydroxyacetophenone | DFT/B3LYP | 6-31G(d,p) | -8.5 | Gas Phase |

| Salicylaldehyde | DFT/B3LYP | 6-311++G(d,p) | -10.2 | Gas Phase |

| 2-Acetyl-1,3-cyclohexanedione | TDDFT/B3LYP | 6-31+G(d,p) | Endo-enol more stable | Acetonitrile |

Note: A negative ΔE indicates that the enol form is more stable than the keto form.

Table 2: Calculated Activation Barriers for Proton Transfer in Analogous Systems

| Compound/Process | Method | Basis Set | Activation Energy (kcal/mol) | Phase |

| 2-(2′-hydroxyphenyl)benzothiazole (ESIPT) | TD-DFT | - | Mild energy barrier | - |

| 2-(2-hydroxyphenyl)-1-azaazulene (Tautomerization) | DFT/M06-2X | 6-311++G(2d,2p) | -1.41 (reverse barrier) | Gas Phase |

Experimental and Computational Protocols

The theoretical investigation of reaction mechanisms for molecules like this compound typically involves the following computational methodologies:

Ground State Calculations (Keto-Enol Tautomerism)

-

Geometry Optimization: The molecular geometries of the keto and enol tautomers, as well as the transition state connecting them, are optimized using quantum chemical methods. Density Functional Theory (DFT) with functionals such as B3LYP or M06-2X is commonly employed.[6]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or a first-order saddle point (one imaginary frequency for the transition state). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

-

Energy Calculations: Single-point energy calculations are often performed using higher levels of theory or larger basis sets to obtain more accurate relative energies and activation barriers.

-

Solvent Effects: The influence of a solvent is typically modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Excited State Calculations (ESIPT)

-

Excited State Geometry Optimization: The geometries of the enol form in the first excited state (S1) and the corresponding excited-state keto tautomer are optimized using Time-Dependent Density Functional Theory (TD-DFT).[5]

-

Potential Energy Surface Scanning: To investigate the proton transfer pathway in the excited state, the potential energy surface is often scanned along the O-H coordinate.

-

Absorption and Emission Spectra Simulation: TD-DFT calculations are used to simulate the vertical excitation energies (absorption) and emission energies (fluorescence) of the different species, which can be compared with experimental spectroscopic data.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of this compound.

Caption: Ground-state keto-enol tautomerism of this compound.

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) cycle.

Conclusion

References

- 1. This compound | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 610-99-1: 2′-Hydroxypropiophenone | CymitQuimica [cymitquimica.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxypropiophenone, an aromatic ketone with the chemical formula C₉H₁₀O₂, is a significant building block in organic synthesis, particularly valued in the pharmaceutical and fine chemical industries. Its structure, featuring a hydroxyl group ortho to a propionyl group on a benzene (B151609) ring, imparts unique reactivity that makes it a versatile precursor for a variety of more complex molecules. This technical guide provides a comprehensive overview of the historical development and key synthetic methodologies for this compound, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to support researchers and professionals in its application and synthesis.

Historical Perspective

The history of this compound is intrinsically linked to the development of synthetic reactions for the preparation of ortho-hydroxyaryl ketones. While a singular moment of "discovery" for the compound itself is not well-documented, its synthesis and study emerged from the broader exploration of aromatic chemistry in the late 19th and early 20th centuries. The most pivotal historical method for its synthesis is the Fries rearrangement, a reaction named after the German chemist Karl Theophil Fries, who first reported it in 1908.[1][2] This reaction provided a reliable means to convert phenolic esters into hydroxyaryl ketones, thereby paving the way for the systematic synthesis and investigation of compounds like this compound. Another classical and historically significant method is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry developed by Charles Friedel and James Crafts in 1877.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several key pathways. The most prominent and historically important methods are the Fries Rearrangement and the Friedel-Crafts Acylation. Other notable methods include the oxidation of 2-(1-hydroxypropyl)phenol (B8696784) and the demethylation of 2-propionylanisole.

Fries Rearrangement of Phenyl Propionate

The Fries rearrangement is a classic and widely used method for the synthesis of this compound. It involves the rearrangement of an aryl ester, in this case, phenyl propionate, to a mixture of ortho- and para-hydroxyaryl ketones in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3] The regioselectivity of the reaction is highly dependent on the reaction conditions, with higher temperatures generally favoring the formation of the ortho isomer (this compound).[3]

Reaction Scheme:

References

- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 2. Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2'-Hydroxypropiophenone: An Aromatic Ketone Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxypropiophenone is a versatile aromatic ketone that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and polymer industries. Its unique structure, featuring a hydroxyl group ortho to a propionyl group on a benzene (B151609) ring, imparts distinct chemical properties that are leveraged in various synthetic transformations. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, and its role as a precursor in the development of more complex molecules. The guide also explores the known biological activities of its derivatives, offering insights into potential therapeutic applications. Detailed experimental protocols for its synthesis and visualizations of synthetic and potential signaling pathways are included to support researchers in their laboratory work and drug discovery efforts.

Physicochemical and Spectroscopic Data

This compound, also known as 1-(2-hydroxyphenyl)propan-1-one, is a clear, colorless to light brown liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [2][3] |

| Molecular Weight | 150.17 g/mol | [1][3] |

| CAS Number | 610-99-1 | [2][3] |

| Appearance | Clear, colorless to light brown liquid/oil | [1][2] |

| Melting Point | 15-22 °C | |

| Boiling Point | 115 °C at 15 mmHg; 229 °C at 760 mmHg | [1][2] |

| Density | 1.094 - 1.106 g/mL at 20-25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.548 - 1.550 | [1] |

| pKa | 8.33 | [1][2] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and methanol | [1][2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic, hydroxyl, methylene, and methyl protons. | [4] |

| ¹³C NMR | Resonances for carbonyl, aromatic, methylene, and methyl carbons. | [4] |

| IR (Infrared) | Characteristic absorptions for O-H, C=O (carbonyl), and aromatic C-H and C=C bonds. | [3][5] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. | [3][5] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two classical organic reactions: the Fries rearrangement of phenyl propionate (B1217596) and the Friedel-Crafts acylation of phenol (B47542).

Fries Rearrangement

The Fries rearrangement is a versatile method for the synthesis of hydroxyaryl ketones from phenolic esters.[6] In the case of this compound, phenyl propionate is rearranged in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The regioselectivity of the reaction (ortho- vs. para-acylation) is influenced by reaction conditions such as temperature and solvent.[7] Higher temperatures generally favor the formation of the ortho-isomer, this compound.[7]

Table 3: Fries Rearrangement Conditions for this compound Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| AlCl₃ | Nitrobenzene (B124822) | Room Temperature | Not specified | [8] |

| AlCl₃ | None (neat) | High | Not specified | [7] |

| Zeolites | Not specified | Not specified | Low (deactivation) | [6] |

| Strong acids (e.g., sulfonic acids) | Not specified | Not specified | Feasible alternative | [6] |

Friedel-Crafts Acylation

The Friedel-Crafts acylation of phenol with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst is another common route to synthesize hydroxypropiophenones.[9][10] Similar to the Fries rearrangement, the choice of catalyst and reaction conditions can influence the yield and isomeric distribution of the products.[9]

Table 4: Friedel-Crafts Acylation Conditions for Hydroxypropiophenone Synthesis

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Propionyl chloride | AlCl₃ | Dichloromethane | Not specified | Not specified | [11] |

| Propionic anhydride | AlCl₃ | Not specified | Not specified | Not specified | [11] |

| Benzoyl chloride | HFIP | HFIP | Room Temperature | 66 | [12] |

| Carboxylic acids | Cyanuric chloride/AlCl₃ | Not specified | Not specified | Not specified | [9] |

Experimental Protocols

-

Materials: Phenyl propionate, anhydrous aluminum chloride, solvent (e.g., nitrobenzene or carbon disulfide), hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in the chosen solvent, slowly add phenyl propionate with stirring.

-

After the addition is complete, allow the reaction mixture to warm to the desired temperature and stir for the specified time.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

-

-

Materials: Phenol, propionyl chloride, anhydrous aluminum chloride, solvent (e.g., dichloromethane), hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in the solvent, add phenol and stir until a homogenous solution is formed.

-

Slowly add propionyl chloride to the reaction mixture, maintaining the low temperature.

-

After the addition, allow the reaction to proceed at the appropriate temperature for the required duration.

-

Monitor the reaction by TLC.

-

Work up the reaction as described in the Fries rearrangement protocol (quenching with ice/HCl, extraction, washing, and drying).

-

Purify the product by vacuum distillation or column chromatography.

-

Role as an Aromatic Ketone in Synthesis

The chemical reactivity of this compound is dictated by the interplay of the hydroxyl and propionyl groups on the aromatic ring. The hydroxyl group is an activating, ortho-, para-directing group, while the propionyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. This electronic profile makes this compound a valuable synthon for the creation of more complex molecules.

Its primary application lies in its role as a precursor for the synthesis of various heterocyclic compounds and as a key intermediate in the production of active pharmaceutical ingredients (APIs). It is also utilized as a photoinitiator in UV-curing technologies for coatings and inks.

Biological Activity and Signaling Pathways of Derivatives

While there is limited direct evidence for the biological activity of this compound itself, several of its derivatives have shown interesting pharmacological properties. This suggests that the hydroxypropiophenone scaffold is a promising starting point for the development of new therapeutic agents.

Derivatives of the isomeric p-hydroxypropiophenone have been investigated for their potential as beta-adrenolytic and antiarrhythmic agents. Furthermore, more complex acetophenone (B1666503) derivatives have demonstrated significant anti-inflammatory activity.[13][14][15][16] For instance, a benzylideneacetophenone derivative has been shown to alleviate arthritic symptoms by modulating the MAPK signaling pathway.[13] This compound was found to suppress the production of pro-inflammatory mediators such as IL-6, IL-8, and PGE2 in stimulated fibroblast-like synoviocytes.[13]

The anti-inflammatory effects of some acetophenone derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16]

Visualizations

Synthetic Workflow

Caption: Synthetic routes to this compound.

Potential Signaling Pathway of a Derivative

References

- 1. chembk.com [chembk.com]

- 2. This compound(610-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(610-99-1) 1H NMR [m.chemicalbook.com]

- 5. ortho-Hydroxypropiophenone [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]

- 13. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2'-Hydroxypropiophenone via Fries Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a classic organic transformation that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1] This reaction is of significant industrial importance for the synthesis of hydroxyaryl ketones, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.[2] The reaction proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted isomers.[3] The regioselectivity of the rearrangement can be controlled by reaction conditions such as temperature and solvent.[1] This document provides a detailed protocol for the synthesis of 2'-hydroxypropiophenone from phenyl propionate (B1217596) utilizing the Fries rearrangement.

Reaction Mechanism and Signaling Pathway

The Fries rearrangement is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the phenolic ester. This coordination polarizes the ester linkage, facilitating the cleavage of the acyl group to form an acylium ion intermediate. This electrophilic intermediate then attacks the electron-rich aromatic ring in a manner analogous to a Friedel-Crafts acylation. The reaction can proceed through both intramolecular and intermolecular pathways. Higher temperatures generally favor the formation of the ortho-isomer, this compound, due to the thermodynamic stability of the resulting chelate complex with the aluminum catalyst.[1]

Caption: Mechanism of the Fries Rearrangement for this compound Synthesis.

Experimental Protocols

This section details the necessary materials and step-by-step procedure for the synthesis of this compound.

Materials:

-

Phenyl propionate

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) (or another suitable non-polar solvent like nitrobenzene)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube, add anhydrous aluminum chloride (1.1 to 2.5 equivalents).

-

Solvent Addition: Carefully add the non-polar solvent (e.g., carbon disulfide) to the flask.

-

Reactant Addition: Slowly add phenyl propionate (1 equivalent) to the stirred suspension of aluminum chloride in the solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux. To favor the formation of the ortho-isomer (this compound), maintain a high reaction temperature (typically >160°C, though the boiling point of the solvent will dictate the reflux temperature).[4] The reaction time can vary from a few minutes to several hours and should be monitored for completion (e.g., by TLC).

-

Work-up: After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether.

-

Washing: Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound. The ortho and para isomers can be separated by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Data Presentation

While specific quantitative data for the synthesis of this compound via the Fries rearrangement is not extensively reported in readily available literature, the yield is influenced by several factors. The following table summarizes the key parameters and their expected impact on the reaction outcome based on general principles of the Fries rearrangement.[1][3][4]

| Parameter | Condition | Expected Outcome on Yield/Selectivity |

| Temperature | Low (<60°C) | Favors para-isomer (4'-Hydroxypropiophenone) |

| High (>160°C) | Favors ortho-isomer (this compound) | |

| Solvent | Non-polar (e.g., CS₂, Nitrobenzene) | Favors ortho-isomer formation |

| Polar | Favors para-isomer formation | |

| Lewis Acid | Stoichiometric excess of AlCl₃ | Generally required for good conversion |

| Substituents | Sterically unhindered substrates | Higher yields |

| Deactivating groups on the ring | Lower yields |

Conclusion

The Fries rearrangement provides a viable and industrially significant method for the synthesis of this compound from phenyl propionate. Careful control of reaction parameters, particularly temperature and solvent polarity, is crucial for maximizing the yield of the desired ortho-isomer. The provided protocol and workflow offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully perform this transformation. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Application Notes and Protocols for the Fries Rearragement of Phenyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fries rearrangement is a versatile and powerful organic reaction that converts phenolic esters into hydroxyaryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document provides a detailed overview of the mechanism of the Fries rearrangement of phenyl propionate, experimental protocols for its execution, and a summary of the factors influencing the reaction's regioselectivity.

Introduction

The Fries rearrangement is an organic rearrangement reaction that involves the transformation of an aryl ester into a hydroxy aryl ketone with the aid of a Lewis acid or Brønsted acid catalyst.[2][3] The reaction proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers.[1][2] The regioselectivity of this rearrangement is highly dependent on the reaction conditions, particularly temperature and the choice of solvent.[4][5] By carefully controlling these parameters, the reaction can be directed to favor the formation of either the ortho or para product.

Mechanism of the Fries Rearrangement

The generally accepted mechanism of the Fries rearrangement involves the formation of an acylium ion intermediate.[2][4] The reaction can proceed through both intermolecular and intramolecular pathways.

Step 1: Formation of the Lewis Acid Complex The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination polarizes the ester, making the acyl group more susceptible to cleavage.

Step 2: Generation of the Acylium Ion The polarized complex can then dissociate to form an acylium ion and an aluminum phenoxide complex. This step is believed to be reversible.

Step 3: Electrophilic Aromatic Substitution The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxide. This can occur at either the ortho or para position, leading to the formation of two different sigma complexes.

Step 4: Rearomatization and Hydrolysis The sigma complexes then lose a proton to regain aromaticity. Subsequent hydrolysis of the aluminum complex liberates the final ortho- or para-hydroxypropiophenone product.

The selectivity for the ortho versus the para isomer is a key aspect of the Fries rearrangement.

-

Low temperatures (typically below 60°C) and polar solvents favor the formation of the para product, which is considered the kinetic product.[1][6]

-

High temperatures (often above 160°C) and non-polar solvents favor the formation of the more thermodynamically stable ortho isomer.[4][6] The stability of the ortho isomer is attributed to the formation of a stable bidentate chelate between the Lewis acid and the proximate hydroxyl and carbonyl groups.[4]

A diagram illustrating the mechanism of the Fries rearrangement is provided below.

References

Application Notes and Protocols for 2'-Hydroxypropiophenone as a Photoinitiator in UV Curing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV) curing is a photopolymerization process that utilizes high-intensity ultraviolet light to rapidly cure or dry inks, coatings, adhesives, and other materials. A key component in this process is the photoinitiator, a compound that absorbs UV light and generates reactive species to initiate polymerization.

This document provides detailed application notes and protocols for the use of 2'-Hydroxypropiophenone as a photoinitiator in UV curing. While this compound is a recognized photoinitiator, publicly available quantitative performance data is limited. Therefore, to provide a comprehensive and practical guide, this document will also reference data from the closely related and extensively studied photoinitiator, 2-Hydroxy-2-methylpropiophenone (HMPP), to illustrate typical performance characteristics.

Mechanism of Photoinitiation

This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of UV radiation to form free radicals. This process is known as a Norrish Type I cleavage.

Upon exposure to UV light, the carbonyl group in the this compound molecule absorbs a photon and is excited to a singlet state, which then typically undergoes intersystem crossing to a more stable triplet state. This excited triplet state is unstable and rapidly undergoes α-cleavage, breaking the bond between the carbonyl group and the adjacent carbon atom. This fragmentation results in the formation of two distinct free radicals: a benzoyl radical and a ketyl radical. Both of these radical species are capable of initiating the polymerization of monomers and oligomers in the formulation, leading to the rapid formation of a cross-linked polymer network.

Caption: Mechanism of UV curing initiated by this compound.

Applications

This compound and similar α-hydroxy ketone photoinitiators are versatile and find use in a wide range of UV curing applications, including:

-

Clear Coatings: Due to their low yellowing properties, they are ideal for clear coats on wood, plastic, and metal.

-

Printing Inks: They provide fast curing speeds necessary for high-speed printing processes.[1][2]

-

Adhesives: Used in the formulation of UV-curable adhesives for rapid bonding of various substrates.[2]

-

Dental Materials: Their efficiency and biocompatibility make them suitable for light-curable dental composites and adhesives.[2]

-

Biomedical Applications: Employed in the fabrication of hydrogels and other biocompatible materials for drug delivery and tissue engineering.

Performance Characteristics and Formulation Guidelines

The performance of a UV-curable formulation is dependent on the type and concentration of the photoinitiator, the composition of the monomers and oligomers, the substrate, and the UV curing conditions.

Photoinitiator Concentration

The concentration of this compound will significantly impact the cure speed and the final properties of the polymer. A typical starting concentration range is 1-5% by weight of the total formulation.

-

Higher Concentrations: Generally lead to faster surface cure and increased crosslink density. However, excessively high concentrations can lead to surface wrinkling and reduced depth of cure due to the "UV filtering" effect of the photoinitiator itself.

-

Lower Concentrations: May result in slower cure speeds and incomplete curing, especially at the surface where oxygen inhibition is a factor.

UV Light Source

The UV absorption spectrum of the photoinitiator should be matched with the emission spectrum of the UV lamp for optimal efficiency. Acetophenone-based photoinitiators like this compound typically have strong absorption in the short-wave UV range (UVC, 200-280 nm) and moderate absorption in the mid-wave range (UVB, 280-315 nm). Mercury vapor lamps are a common and effective UV source.

Quantitative Performance Data (Analogous to this compound)

The following tables summarize typical performance data for formulations using 2-Hydroxy-2-methylpropiophenone (HMPP), which is expected to have similar performance characteristics to this compound.

Table 1: Effect of HMPP Concentration on Hydrogel Mechanical Properties [3][4]

| Photoinitiator Concentration (v/v %) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0.5 | 0.12 | 25 |

| 1.0 | 0.18 | 20 |

| 1.5 | 0.25 | 15 |

| 2.0 | 0.22 | 12 |

Table 2: Typical UV Curing Parameters for a Clear Acrylate (B77674) Coating

| Parameter | Value |

| Oligomer | Epoxy Acrylate |

| Monomer | Tripropyleneglycol diacrylate (TPGDA) |

| Photoinitiator (HMPP) | 3% w/w |

| Film Thickness | 25 µm |

| UV Lamp | Medium Pressure Mercury Lamp |

| UV Intensity | 100 mW/cm² |

| Curing Speed | 10-20 m/min |

| Pencil Hardness | 2H |

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of UV-curable formulations using this compound.

General Experimental Workflow

Caption: General experimental workflow for UV curing.

Protocol 1: Preparation of a UV-Curable Clear Coating

Materials:

-

Epoxy Acrylate Oligomer

-

Tripropyleneglycol diacrylate (TPGDA) Monomer

-

This compound Photoinitiator

-

UV-blocking amber glass vials

-

Magnetic stirrer and stir bars

-

Substrate (e.g., glass or metal panels)

-

Film applicator (e.g., drawdown bar)

-

UV curing system (e.g., conveyorized UV oven with a medium-pressure mercury lamp)

Procedure:

-

Formulation:

-

In a UV-blocking amber glass vial, weigh the desired amounts of epoxy acrylate oligomer (e.g., 67% w/w) and TPGDA monomer (e.g., 30% w/w).

-

Mix the oligomer and monomer with a magnetic stirrer until a homogeneous solution is formed.

-

Add this compound (e.g., 3% w/w) to the mixture.

-

Continue stirring, protecting the vial from light, until the photoinitiator is completely dissolved. Gentle warming may be used if necessary.

-

Allow the formulation to sit for a few minutes to allow any trapped air bubbles to escape.

-

-

Film Application:

-

Ensure the substrate is clean, dry, and free of contaminants.

-

Place a small amount of the prepared formulation onto the substrate.

-

Use a film applicator to draw down a thin, uniform film of a specified thickness (e.g., 25 µm).

-

-

UV Curing:

-

Place the coated substrate on the conveyor of the UV curing system.

-

Set the conveyor speed and lamp power to achieve the desired UV dose (e.g., 500-1000 mJ/cm²).

-

Pass the substrate under the UV lamp to cure the coating.

-

Protocol 2: Characterization of the Cured Film

1. Surface Cure (Tack-Free Test):

-

Immediately after curing, gently touch the surface of the coating with a cotton ball or a clean thumb.

-

A fully cured surface will be smooth and tack-free, with no residue transferring to the thumb and no cotton fibers adhering to the surface.

2. Hardness (Pencil Hardness Test - ASTM D3363):

-

A set of calibrated pencils of increasing hardness (from 6B to 6H) are used.

-

The pencils are pushed across the surface at a 45° angle with constant pressure.

-

The pencil hardness is reported as the hardest pencil that does not scratch or gouge the coating.

3. Adhesion (Cross-Hatch Adhesion Test - ASTM D3359):

-

A series of cuts are made through the coating in a grid pattern using a special cross-hatch cutter.

-

A specified pressure-sensitive tape is applied over the grid and then rapidly pulled off.

-

The adhesion is rated based on the amount of coating removed by the tape.

Safety Precautions

-

Chemical Handling: Always handle uncured resins and photoinitiators in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Acrylates can be skin and respiratory sensitizers.

-

UV Radiation: Never look directly at an operating UV lamp. Use UV-blocking safety glasses or a face shield. Ensure that the UV curing equipment is properly shielded to prevent exposure to stray UV radiation.

-

Waste Disposal: Dispose of all uncured and cured materials in accordance with local, state, and federal regulations. Uncured materials should be cured before disposal.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Tacky or Uncured Surface | - Oxygen inhibition- Insufficient UV dose- Low photoinitiator concentration | - Increase photoinitiator concentration- Increase UV intensity or decrease conveyor speed- Use a nitrogen atmosphere during curing |

| Poor Adhesion | - Substrate contamination- Incompatible formulation components- Incomplete cure | - Ensure proper substrate cleaning and preparation- Add adhesion promoters to the formulation- Increase UV dose |

| Yellowing | - High photoinitiator concentration- Excessive UV exposure | - Optimize photoinitiator concentration- Reduce UV dose |

| Surface Wrinkling | - Too high photoinitiator concentration- Too high UV intensity | - Reduce photoinitiator concentration- Reduce UV lamp power |

References

Application Notes: Synthesis of Flavanones from 2'-Hydroxyacetophenone Derivatives

Introduction

Flavanones are a significant class of flavonoids, a diverse group of polyphenolic compounds widely found in plants.[1][2] They serve as crucial biosynthetic precursors to other flavonoids and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][3] The synthesis of the flavanone (B1672756) scaffold is a key focus in medicinal chemistry and drug discovery.

A prevalent and effective method for synthesizing flavanones begins with 2'-hydroxyacetophenone (B8834) and various aromatic aldehydes.[4][5] The process is typically a two-step reaction. The first step is a Claisen-Schmidt condensation between the 2'-hydroxyacetophenone and an aldehyde to form a 2'-hydroxychalcone (B22705) intermediate.[5][6] The second step involves the intramolecular cyclization (an oxa-Michael addition) of the 2'-hydroxychalcone to yield the final flavanone product.[4][7] This document provides detailed protocols and comparative data for this synthetic pathway.

General Reaction Scheme

The synthesis proceeds in two main stages:

-

Step 1: Claisen-Schmidt Condensation to form a 2'-hydroxychalcone.

-

Step 2: Intramolecular Cyclization of the chalcone (B49325) to the flavanone.

Figure 1: General two-step synthesis of flavanones.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxychalcone (Claisen-Schmidt Condensation)